N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

Description

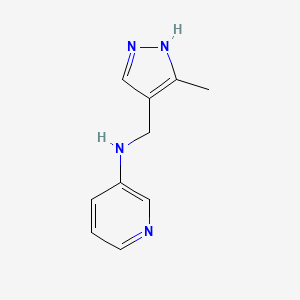

N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via a methylene group to a 3-methyl-1H-pyrazol-4-yl moiety. This structure is characteristic of bioactive molecules, often explored in medicinal chemistry for interactions with biological targets.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine |

InChI |

InChI=1S/C10H12N4/c1-8-9(6-13-14-8)5-12-10-3-2-4-11-7-10/h2-4,6-7,12H,5H2,1H3,(H,13,14) |

InChI Key |

AIPIJLWNMLVTLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)CNC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine typically involves the reaction of 3-methyl-1H-pyrazole with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridine N-oxide, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

- Features a cyclopropyl substituent on the pyrazole nitrogen and a direct pyridin-3-yl attachment.

- Lower synthesis yield (17.90%) suggests challenges in cyclopropane coupling, possibly due to steric hindrance or reaction inefficiency in the Ullmann-type coupling using copper(I) bromide .

- Higher melting point (104–107°C) compared to other analogs indicates enhanced crystallinity, likely from the rigid cyclopropyl group.

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. The methylthio group in 3-Methyl-N-(3-(methylthio)propyl)-... () introduces sulfur-based polarity, which may enhance aqueous solubility.

Steric and Conformational Influences :

- The cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine introduces steric constraints, possibly affecting binding interactions in biological systems .

Biological Activity

N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features both pyrazole and pyridine functional groups, which contribute to its reactivity and potential biological interactions. The compound's structure can be represented as follows:

This unique arrangement allows for various chemical interactions that are crucial for its biological activity.

Research indicates that the biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, particularly kinases involved in cancer progression. For instance, studies have demonstrated its ability to inhibit monopolar spindle 1 (MPS1), a key player in the spindle assembly checkpoint during mitosis .

- Metal Coordination : The pyrazole ring can coordinate with metal ions, suggesting a role in metalloenzyme inhibition. This property enhances its potential therapeutic applications in targeting metalloproteins.

- Protein Interaction : Investigations into the interactions between this compound and various proteins have revealed insights into its mechanism of action, potentially influencing protein functions related to cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibition of MPS1 kinase; potential for cancer therapy |

| Antimicrobial | Exhibits broad-spectrum antimicrobial properties |

| Antioxidant | Demonstrates significant antioxidant activity |

| Anti-inflammatory | Shows potential in stabilizing cell membranes and reducing inflammation |

Case Studies

Several studies have explored the efficacy of this compound:

- Cancer Therapy : A study focusing on MPS1 inhibitors highlighted the compound's ability to selectively inhibit MPS1 with an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for developing targeted cancer therapies .

- Antimicrobial Activity : Research has indicated that derivatives of this compound possess significant antimicrobial properties, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antioxidant Properties : In vitro assays demonstrated that this compound exhibited high DPPH scavenging activity, indicating its potential as an antioxidant agent .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications to the pyrazole and pyridine rings can significantly influence its potency and selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.